molecular formula C9H11BO3 B581461 3-Ethyl-4-formylphenylboronic acid CAS No. 1218790-94-3

3-Ethyl-4-formylphenylboronic acid

Cat. No. B581461
M. Wt: 177.994
InChI Key: CUHGCQVNNDUJCQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-formylphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . It is a derivative of phenylboronic acid, which is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-formylphenylboronic acid consists of a phenyl ring substituted with an ethyl group, a formyl group, and a boronic acid group . The InChI code for this compound is 1S/C9H11BO3/c1-2-7-5-9 (10 (12)13)4-3-8 (7)6-11/h3-6,12-13H,2H2,1H3 .

Scientific Research Applications

Synthesis and Structural Studies

3-Ethyl-4-formylphenylboronic acid serves as a synthetic intermediate in organic synthesis, particularly in Suzuki-Miyaura reactions, crucial for the synthesis of various inhibitors of serine proteases. A study by Tanış et al. (2020) focused on the conformational, structural, vibrational, electronic, and molecular docking studies of related compounds, highlighting their importance in the development of anti-apoptotic protein inhibitors. The study employed DFT/B3LYP method and FT-IR, Raman spectroscopy for structural investigations, demonstrating the compounds' stability and reactivity, making them valuable for further scientific research (Tanış, Kurt, Yalçın, & Ercan, 2020).

Antifungal Testing

Research on formylphenylboronic acid derivatives, including those related to 3-Ethyl-4-formylphenylboronic acid, has explored their antifungal potential. Duguay et al. (2008) synthesized compounds tested against fungi like Aspergillus niger and Candida albicans, though they did not show appreciable activity. This work contributes to understanding the biological activities and potential applications of boronic acid derivatives in combating fungal infections (Duguay, Zamora, Blacquiere, Appoh, Vogels, Wheaton, Baerlocher, Decken, & Westcott, 2008).

Bioorthogonal Coupling Reactions

A study by Dilek et al. (2015) on 2-formylphenylboronic acid, closely related to the compound of interest, demonstrated rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reactivity suggests potential for bioorthogonal coupling reactions that could be orthogonal to protein functional groups, offering a methodology for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Polymer Nanocapsules and Thin Films

The bifunctional precursor 4-formylphenylboronic acid, structurally similar to 3-Ethyl-4-formylphenylboronic acid, has been used in the synthesis of polymer hollow nanocapsules and thin films via orthogonal dynamic covalent self-assembly. Tian et al. (2020) reported on the mutual morphological transformation between these nanocapsules and thin films, highlighting the utility of such compounds in designing stimulus-responsive smart materials (Tian, Fan, Liu, Li, Yang, Li, Luo, Hou, Xu, & Liu, 2020).

Safety And Hazards

3-Ethyl-4-formylphenylboronic acid is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

(3-ethyl-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHGCQVNNDUJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678475
Record name (3-Ethyl-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-formylphenylboronic acid

CAS RN

1218790-94-3
Record name B-(3-Ethyl-4-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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